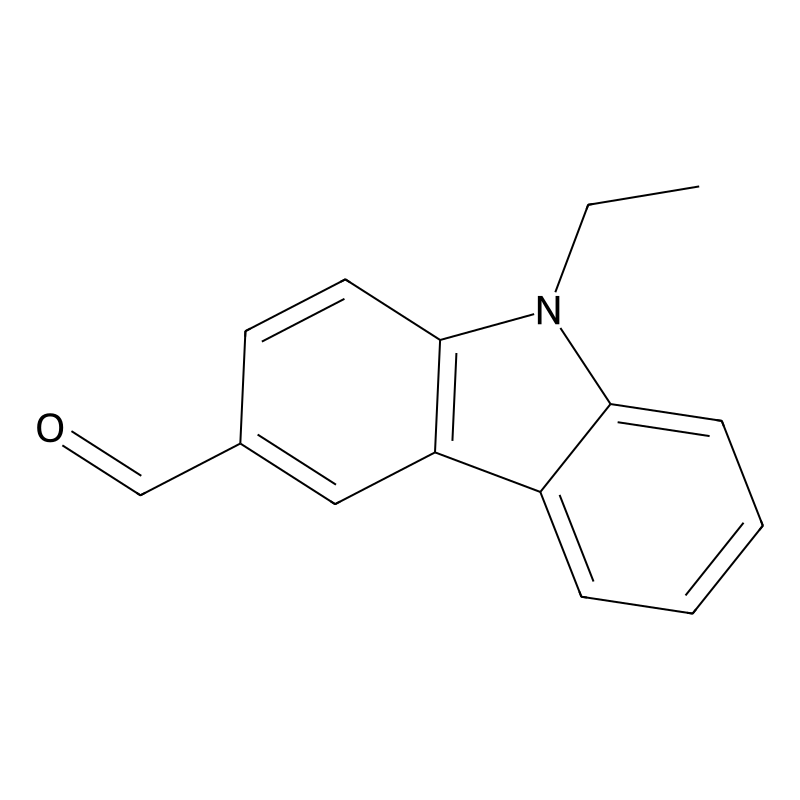

9-Ethyl-9H-carbazole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antitumor potential:

- Recent research suggests that 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) exhibits promising antitumor properties, particularly against human melanoma cells. A study published in Cell Death & Disease in 2021 investigated the compound's ability to suppress the growth of melanoma cells. The researchers found that ECCA reactivated the p53 pathway, a crucial tumor suppressor mechanism often dysfunctional in cancer cells. This finding suggests that ECCA could have potential as a novel therapeutic agent for melanoma treatment.

9-Ethyl-9H-carbazole-3-carbaldehyde is a compound with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol. It features a carbazole core, which is a tricyclic structure composed of two fused benzene rings and a pyrrole ring. The compound is characterized by an ethyl group at the nitrogen atom of the carbazole structure and an aldehyde functional group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis .

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, allowing for further functionalization .

Research indicates that 9-Ethyl-9H-carbazole-3-carbaldehyde exhibits significant biological activity, particularly in cancer research. It has been shown to induce apoptosis in melanoma cells by activating the p53 signaling pathway, which is crucial for regulating cell cycle and apoptosis. The compound selectively inhibits the growth of melanoma cells with wild-type p53 while sparing normal melanocytes, suggesting its potential as a targeted therapeutic agent .

Mechanism of Action

The compound enhances phosphorylation of p53 at Ser15, promoting apoptosis through increased caspase activity. This action leads to reduced cell proliferation and induction of senescence in melanoma cells .

The synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde typically involves two main steps:

- Alkylation of Carbazole: Carbazole is reacted with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole.

- Formylation: The resulting 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to produce 9-Ethyl-9H-carbazole-3-carbaldehyde .

This compound holds promise in various applications:

- Pharmaceuticals: Due to its ability to induce apoptosis in cancer cells, it is being investigated as a potential anti-cancer agent.

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules, including various heterocycles and biologically active compounds .

Studies have demonstrated that 9-Ethyl-9H-carbazole-3-carbaldehyde interacts specifically with the p53 protein, enhancing its phosphorylation and activity in tumor suppression. This interaction underlines its potential as a therapeutic agent against cancers that retain wild-type p53 . Furthermore, its selective toxicity towards melanoma cells over normal cells highlights its promise for targeted cancer therapies.

Several compounds share structural similarities with 9-Ethyl-9H-carbazole-3-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Carbazole | Tricyclic structure without substituents | Basic structure for many derivatives |

| 3-Amino-9-ethylcarbazole | Amino group at position 3 | Higher nucleophilicity due to amino group |

| 1-Methylcarbazole | Methyl substitution at position 1 | Different electronic properties due to methyl |

| 9-Methylcarbazole | Methyl substitution at position 9 | Alters solubility and reactivity |

Uniqueness

The uniqueness of 9-Ethyl-9H-carbazole-3-carbaldehyde lies in its specific combination of an ethyl substituent and an aldehyde functional group, which enhances its reactivity and biological activity compared to other carbazole derivatives. Its selective action on melanoma cells via p53 activation sets it apart from similar compounds that may not exhibit such targeted effects .

9-Ethyl-9H-carbazole-3-carbaldehyde represents a heterocyclic aromatic compound with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.26 grams per mole [7] [9]. The compound features a tricyclic carbazole framework consisting of two benzene rings fused to a central pyrrole ring, with an ethyl substituent attached to the nitrogen atom at position 9 and an aldehyde functional group positioned at carbon 3 [2] [7]. The molecular structure exhibits a predominantly planar configuration, with the carbazole ring system maintaining planarity while the ethyl chain extends non-planarly from the nitrogen center [7] [9].

The compound's three-dimensional arrangement shows that the carbazole core adopts a rigid planar geometry, characteristic of aromatic heterocyclic systems [7]. The aldehyde substituent at position 3 maintains near-coplanarity with the carbazole framework, creating an extended conjugated system that influences the electronic properties of the molecule [7] [9]. The ethyl group attached to the nitrogen atom represents the primary deviation from molecular planarity, extending outward from the ring system in a tetrahedral arrangement around the nitrogen center [7] [9].

Table 1: Fundamental Molecular Properties

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO | [7] [9] |

| Molecular Weight (g/mol) | 223.26 | [7] [9] |

| Melting Point (°C) | 85-87 | [1] [3] |

| Density (g/cm³) | 1.1±0.1 | [3] |

| Boiling Point (°C) | 346.7±24.0 | [3] |

X-ray Crystallographic Analysis

Single crystal X-ray diffraction analysis reveals that 9-Ethyl-9H-carbazole-3-carbaldehyde crystallizes in the monoclinic crystal system with space group P2₁/n [7] [9]. The unit cell parameters demonstrate a = 10.6523(10) Å, b = 8.2312(6) Å, c = 13.8005(12) Å, with a β angle of 104.387(1)° [7] [9]. The unit cell volume measures 1172.10(17) ų with Z = 4, indicating four molecules per unit cell [7] [9].

The crystallographic analysis was performed at 298 K using molybdenum Kα radiation with a wavelength of 0.71073 Å [7] [9]. Data collection employed a Bruker APEXII CCD area-detector diffractometer, yielding 5763 measured reflections with 2065 independent reflections [7] [9]. The refinement statistics show R[F² > 2σ(F²)] = 0.044 and wR(F²) = 0.116, indicating high-quality structural determination [7] [9].

The crystal packing arrangement shows molecules stacking along the b-axis direction through weak intermolecular interactions [7] [9]. The absence of classical hydrogen bonds in the crystal structure is compensated by weak C-H···O intermolecular interactions that contribute to crystal stability [7] [9]. These interactions involve the aldehyde oxygen atom and aromatic hydrogen atoms from neighboring molecules, with characteristic distances of approximately 2.54 Å [7] [9].

Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [7] [9] |

| Space Group | P2₁/n | [7] [9] |

| Unit Cell a (Å) | 10.6523(10) | [7] [9] |

| Unit Cell b (Å) | 8.2312(6) | [7] [9] |

| Unit Cell c (Å) | 13.8005(12) | [7] [9] |

| β (°) | 104.387(1) | [7] [9] |

| Volume (ų) | 1172.10(17) | [7] [9] |

| Z | 4 | [7] [9] |

| Temperature (K) | 298 | [7] [9] |

| Density (Mg/m³) | 1.265 | [7] [9] |

Bond Length Analysis and Electron Density Distribution

The bond length analysis of 9-Ethyl-9H-carbazole-3-carbaldehyde reveals significant asymmetry in the nitrogen-carbon bonds within the central ring system [7] [9]. The N1-C1 bond length measures 1.372(3) Å, while the N1-C12 bond length extends to 1.391(3) Å, representing a notable difference of approximately 0.019 Å [7] [9]. This asymmetry contrasts markedly with the symmetric bonding observed in unsubstituted 9-ethyl-9H-carbazole, where nitrogen-carbon bonds exhibit equivalent lengths [7] [9].

The aldehyde carbonyl group displays a C=O bond length of 1.208(3) Å, consistent with typical aldehydic double bond character [7] [9]. The carbon-carbon bond connecting the aldehyde to the aromatic ring measures 1.457(3) Å, indicating partial double bond character due to conjugation with the aromatic system [7] [9]. The nitrogen-ethyl bond (N1-C14) extends to 1.453(3) Å, reflecting typical single bond character between sp²-hybridized nitrogen and sp³-hybridized carbon [7] [9].

Electron density distribution analysis indicates that the aldehyde group functions as an electron-withdrawing substituent, creating an asymmetric electronic environment around the nitrogen atom [7] [9]. This electron withdrawal affects the π-electron distribution throughout the carbazole framework, with electron density depleted from the ring bearing the aldehyde substituent [7] [9]. The electron density maps reveal enhanced electron localization on the nitrogen atom and the unsubstituted benzene ring, while electron density decreases toward the aldehyde-substituted ring [7].

Table 3: Critical Bond Lengths and Comparisons

| Bond Type | 9-Ethyl-9H-carbazole-3-carbaldehyde | Comparison Compound | Difference | Reference |

|---|---|---|---|---|

| N1-C1 | 1.372(3) Å | 9-Ethyl-9H-carbazole (symmetric) | Shorter | [7] [9] |

| N1-C12 | 1.391(3) Å | 9-Ethyl-9H-carbazole (symmetric) | Longer | [7] [9] |

| C=O | 1.208(3) Å | Typical aldehyde | Normal | [7] [9] |

| N-C(ethyl) | 1.453(3) Å | Standard N-C single bond | Normal | [7] [9] |

Charge Transfer Phenomena

The presence of the electron-withdrawing aldehyde group in 9-Ethyl-9H-carbazole-3-carbaldehyde creates significant intramolecular charge transfer characteristics [7] [9] [11]. The asymmetric bond lengths observed in the crystallographic analysis directly reflect the charge redistribution caused by the aldehyde substituent [7] [9]. Charge transfer occurs from the electron-rich nitrogen atom toward the electron-deficient aldehyde-substituted benzene ring, creating a donor-acceptor system within the molecule [7] [9].

The electron-withdrawing properties of the aldehyde group induce a partial positive charge on the nitrogen atom, reducing electron density in the N1-C1 bond while increasing electron density in the N1-C12 bond [7] [9]. This charge redistribution manifests in the observed bond length differences, with the N1-C1 bond contracting due to increased ionic character and the N1-C12 bond elongating due to reduced electron density [7] [9].

Quantum chemical calculations on related carbazole systems demonstrate that the highest occupied molecular orbital typically localizes on the carbazole unit, while electron-withdrawing substituents can lower the lowest unoccupied molecular orbital energy [28] [29]. The charge transfer character influences the electronic absorption properties, with intramolecular charge transfer transitions contributing to the optical characteristics of the compound [28] [29].

The charge transfer phenomena extend beyond the immediate vicinity of the aldehyde group, affecting the entire π-electron system of the carbazole framework [7] [11]. This delocalized charge redistribution contributes to the molecule's potential applications in electronic materials, where controlled charge transfer properties are essential for device performance [28] [29].

Conformational Analysis

Conformational analysis of 9-Ethyl-9H-carbazole-3-carbaldehyde reveals a predominantly planar molecular geometry with selective deviations from planarity [7] [9]. The carbazole ring system maintains strict planarity, with all atoms of the tricyclic framework lying within 0.019(2) Å of the least-squares plane [7]. The maximum deviation from the molecular plane occurs at the aldehyde oxygen atom, which displaces 0.120(2) Å from the least-squares plane through the 15 planar atoms [7] [9].

The aldehyde group adopts a near-coplanar orientation with respect to the carbazole framework, with the formyl oxygen atom positioned 0.227(2) Å from the carbazole plane [7] [9]. This minimal deviation indicates strong conjugation between the aldehyde π-system and the aromatic carbazole electrons [7]. The small dihedral angle between the aldehyde group and the carbazole plane facilitates optimal orbital overlap for extended conjugation [7] [9].

The ethyl substituent represents the primary non-planar element in the molecular structure, extending from the nitrogen atom in a tetrahedral arrangement [7] [9]. The ethyl chain conformation positions the methyl group away from the carbazole plane to minimize steric hindrance [7]. The C1-N1-C14-C15 torsion angle demonstrates the rotational freedom of the ethyl group while maintaining optimal electronic interactions with the aromatic system [7] [9].

Computational studies on related carbazole derivatives indicate that substituents at the 9-position generally exhibit conformational flexibility while maintaining electronic conjugation with the carbazole π-system [20] [21]. The conformational preferences balance steric minimization with electronic stabilization through conjugative interactions [20] [21].

Table 4: Conformational Parameters

| Structural Feature | Measurement | Description | Reference |

|---|---|---|---|

| Carbazole Planarity | ±0.019(2) Å | All atoms within plane | [7] |

| Maximum Deviation | 0.120(2) Å | Oxygen atom displacement | [7] [9] |

| Aldehyde Orientation | 0.227(2) Å | Distance from carbazole plane | [7] [9] |

| Ethyl Chain | Non-planar | Tetrahedral geometry | [7] [9] |

Comparative Structural Analysis with Related Carbazole Derivatives

Comparative analysis with structurally related carbazole derivatives reveals distinct patterns in bond length asymmetry and conformational preferences [7] [9]. The parent compound 9-ethyl-9H-carbazole exhibits symmetric nitrogen-carbon bonds due to the absence of electron-withdrawing substituents [7]. In contrast, 9-ethyl-3,6-diformyl-9H-carbazole demonstrates similar asymmetric bonding patterns as the monoaldehyde derivative, confirming the electronic influence of aldehydic substituents [7].

The space group analysis shows that 9-Ethyl-9H-carbazole-3-carbaldehyde crystallizes in P2₁/n, identical to 9-ethyl-3,6-diformyl-9H-carbazole but different from the parent 9-ethyl-9H-carbazole which adopts Pbca symmetry [7] [9]. This difference in crystal packing reflects the influence of intermolecular interactions involving the aldehyde functional groups [7].

Bond length comparisons demonstrate that the N-C bond asymmetry in 9-Ethyl-9H-carbazole-3-carbaldehyde falls between the symmetric bonding of unsubstituted carbazole and the enhanced asymmetry observed in dialdehyde derivatives [7]. The N1-C1 bond length of 1.372(3) Å in the monoaldehyde compound represents a contraction compared to typical aromatic N-C bonds, while the N1-C12 bond at 1.391(3) Å shows elongation [7] [9].

Related carbazole derivatives with different electron-withdrawing groups exhibit varying degrees of bond length asymmetry, with stronger electron-withdrawing substituents producing more pronounced effects [18]. The sulfonyl-substituted carbazole derivatives show N-C bond lengths ranging from 1.428(2) to 1.429(2) Å, indicating that different electron-withdrawing groups produce characteristic bonding patterns [18].

Conformational analysis across the carbazole derivative series reveals that planar geometries predominate, with substituent-specific deviations [20]. The s-cis conformations observed in carbazole chalcones contrast with the near-planar aldehyde orientation in 9-Ethyl-9H-carbazole-3-carbaldehyde, reflecting different conjugation requirements [20]. Computational studies on carbazole oligomers indicate that five-membered ring fusion generally produces more planar structures than six-membered ring fusion [21] [22].

Table 5: Comparative Structural Data

| Compound | Space Group | N-C Bond Asymmetry | Planarity | Reference |

|---|---|---|---|---|

| 9-Ethyl-9H-carbazole-3-carbaldehyde | P2₁/n | 0.019 Å difference | Near-planar | [7] [9] |

| 9-Ethyl-9H-carbazole | Pbca | Symmetric | Planar | [7] |

| 9-Ethyl-3,6-diformyl-9H-carbazole | P2₁/n | Enhanced asymmetry | Near-planar | [7] |

| 9-Phenylsulfonyl carbazole derivatives | Various | Moderate asymmetry | Planar core | [18] |

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant